

Docebenone structure-activity relationship

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Compound Focus: Docebenone

CAS No.: 80809-81-0

Cat. No.: S526475

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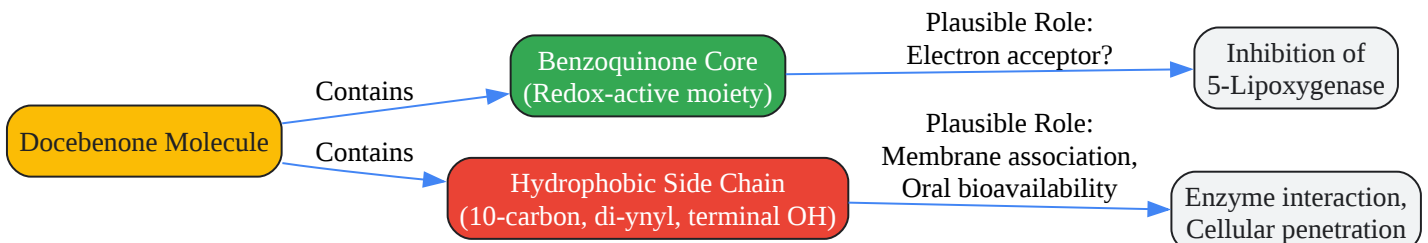
Docebenone Profile and Quantitative Data

The table below summarizes the core characteristics and quantitative data for **Docebenone**.

Property	Description
IUPAC Name	Information not available in search results
CAS Number	80809-81-0 [1] [2]
Molecular Formula	C ₂₁ H ₂₆ O ₃ [1] [2]
Molecular Weight	326.43 g/mol [1] [2]
Primary Target	5-Lipoxygenase (5-LO) [1] [2]
IC ₅₀ (5-LO)	90 nM (in RBL-1 cells) [1]
Mechanism	Selective and orally active 5-LO inhibitor [2]

Structural Analysis and Proposed SAR

Docebenone's structure provides clues to its activity, though a full SAR is not publicly detailed.



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- **Benzoquinone Core:** The benzoquinone moiety is a redox-active group common to compounds like coenzyme Q10 and idebenone [3]. This moiety can accept and donate electrons, which is likely critical for its interaction with and inhibition of the 5-LO enzyme, which contains non-heme iron in its active site [4] [5].
- **Hydrophobic Side Chain:** **Docebenone** possesses a 10-carbon hydrophobic side chain containing two triple bonds (a di-ynyl system) and a terminal hydroxyl group [1]. This structure is shorter and more polar than the side chain of CoQ10, which may improve solubility and oral bioavailability compared to natural analogs [3]. The specific configuration of the side chain is a key differentiator from other quinone-based drugs and is likely a major determinant of its selectivity and potency against 5-LO.

Experimental Evidence & Protocols

The following table outlines key experimental findings and the methodologies used to obtain them.

Assay/Model	Finding/Outcome	Experimental Protocol Summary
In Vitro: 5-LO Inhibition	IC ₅₀ of 90 nM for inhibition of LTB ₄ formation [1].	1. Cell Culture: RBL-1 cells are cultured. 2. Compound Incubation: Cells are treated with varying concentrations of Docebenone . 3. Stimulation & Measurement: Cells are stimulated to produce leukotrienes. The amount of LTB ₄ formed is measured, and the concentration that reduces production by 50% (IC ₅₀) is calculated [1].
In Vitro: Cellular Inflammation	Significantly inhibited Trichomonas vaginalis-stimulated IL-8 production in host cells [1].	1. Co-culture: Trichomonads are cultured with human host cells. 2. Inhibition: Trichomonads are pre-treated with Docebenone . 3. Stimulation & Assay: A parasite protease (TvSP) is added to stimulate IL-8 production. IL-8 levels in the supernatant are quantified using an ELISA [1].
In Vivo: Pancreatitis		

Model | Protected against experimental **acute necrotizing pancreatitis** in rats [1]. | **1. Disease Induction:** Pancreatitis is induced in rats by retrograde injection of taurocholic acid into the pancreatic duct. **2. Dosing:** **Docebenone** is administered as a single dose (30 mg/kg). **3. Assessment:** Pancreatic damage is assessed through histological examination and measurement of inflammatory markers [1]. |

Context for Researcher Comparison

When comparing **Docebenone** to other compounds, researchers should consider:

- **Target Specificity:** **Docebenone** is characterized as a selective 5-LO inhibitor, which may offer an advantage over non-selective anti-inflammatory drugs [1] [2].
- **Chemical Analogs:** It is informative to contrast **Docebenone** with other quinone-based molecules like **Idebenone**. Idebenone has a shorter, fully saturated side chain without triple bonds and is often studied for its antioxidant and neuroprotective effects, acting partly through NRF2 pathway activation and NLRP3 inflammasome inhibition [3] [6]. This highlights how modifications to the side chain can shift biological activity and therapeutic application.
- **Data Limitations:** The available public data is promising but not exhaustive. A full preclinical profile for drug development would require deeper investigation into its pharmacokinetics, toxicity, and detailed binding mode.

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